Ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of thiazole derivatives has been a significant area of research due to their wide range of biological activities. A study by Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, revealing their antimicrobial activities against various bacterial and fungal isolates. This research highlights the potential of thiazole compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Drug Metabolism and Biocatalysis
Zmijewski et al. (2006) demonstrated the application of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study provides insights into the metabolic pathways and potential therapeutic applications of related compounds in neuropharmacology (Zmijewski, Gillespie, Jackson, Schmidt, Yi, Kulanthaivel, 2006).
Catalysis and Organic Synthesis
Research by Indumathi, Perumal, & Menéndez (2010) on L-proline-catalyzed synthesis showcases the regio- and diastereoselective creation of highly substituted thienothiopyrans. This illustrates the compound's role in facilitating complex organic reactions, contributing to the diversity-oriented synthesis of pharmacologically relevant molecules (Indumathi, Perumal, & Menéndez, 2010).
Glutaminase Inhibition for Cancer Therapy
A study by Shukla et al. (2012) on the design, synthesis, and evaluation of BPTES analogs as glutaminase inhibitors provides a basis for the development of new cancer therapies. This research underscores the compound's potential in targeting metabolic pathways specific to cancer cells (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, Tsukamoto, 2012).
Environmental and Green Chemistry
Pandit et al. (2016) explored environmentally benign methods for synthesizing medicinally privileged chromenes, highlighting the compound's role in promoting sustainable chemical processes. This aligns with the growing emphasis on green chemistry principles in drug discovery and synthesis (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, Kodam, 2016).
properties
IUPAC Name |
ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-4-31-22(28)13-17-15-33-23(24-17)25-21(27)14-32-19-9-7-18(8-10-19)26(3)34(29,30)20-11-5-16(2)6-12-20/h5-12,15H,4,13-14H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVQFRNTCPRJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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